

# 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

## CAS number

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### Compound of Interest

Compound Name: 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

CAS No.: 75717-51-0

Cat. No.: B1625922

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Title: **2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone** (CAS 75717-51-0): A Comprehensive Technical Guide to Synthesis, Reactivity, and Pharmaceutical Applications

## Executive Summary

**2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone** (also known as 2-chloro-2'-hydroxy-3'-methylacetophenone) is a highly versatile bifunctional aromatic ketone. Bearing the CAS registry number 75717-51-0<sup>[1]</sup>, this compound serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. The presence of a reactive

-chloro ketone moiety coupled with an ortho-hydroxy group provides a unique scaffold for regioselective cyclizations, enabling the rapid construction of diverse heterocyclic systems such as thiazoles, imidazoles, and benzofurans.

## Physicochemical Profiling

Understanding the fundamental properties of this intermediate is essential for optimizing reaction conditions, predicting thermodynamic behavior, and streamlining downstream purification.

Property	Value
Chemical Name	2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone
Synonyms	2-chloro-2'-hydroxy-3'-methylacetophenone; Ethanone, 2-chloro-1-(2-hydroxy-3-methylphenyl)-
CAS Registry Number	75717-51-0
Molecular Formula	C H ClO
Molecular Weight	184.62 g/mol
Exact Mass	184.029 g/mol
Structural Features	-chloro ketone, ortho-phenolic OH, meta-methyl group

## Mechanistic Pathways: Synthesis Strategy

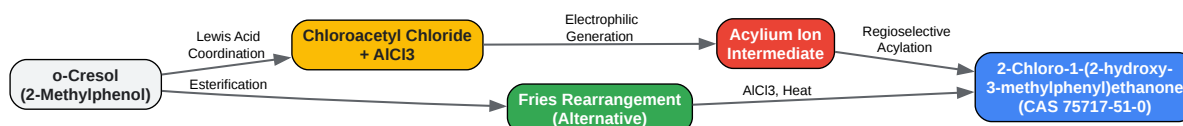
The synthesis of **2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone** is typically achieved via a highly regioselective Friedel-Crafts acylation<sup>[2]</sup> or a Fries rearrangement. The direct acylation of 2-methylphenol (o-cresol) with chloroacetyl chloride in the presence of a strong Lewis acid (such as aluminum chloride, AlCl<sub>3</sub>)

) is the most industrially viable route.

Causality in Experimental Design: The choice of AlCl<sub>3</sub>

is not merely catalytic; it acts as a stoichiometric reagent. The Lewis acid first coordinates with the phenolic oxygen of o-cresol, protecting it while simultaneously directing the incoming

acylium ion to the ortho or para position. Due to the steric hindrance of the methyl group at the 3-position and the strong directing effect of the coordinated oxygen, the acylation predominantly occurs at the 6-position (yielding the 2-hydroxy-3-methylacetophenone core). Alternatively, o-tolyl chloroacetate can undergo a Fries rearrangement under similar Lewis acidic conditions to yield the target compound.



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Synthetic pathways for **2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone** via Friedel-Crafts.

## Experimental Protocol: Synthesis and Isolation

To ensure high scientific integrity and reproducibility, the following self-validating protocol details the Friedel-Crafts acylation route.

### Step-by-Step Methodology:

- **Inert Atmosphere Setup:** Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Flush the system continuously with dry Argon or Nitrogen.
- **Reagent Preparation:** Dissolve 10.8 g (0.1 mol) of o-cresol in 100 mL of anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the reaction mixture to 0°C using an ice-salt bath.
- **Lewis Acid Addition:** Slowly add 14.7 g (0.11 mol) of anhydrous AlCl<sub>3</sub>

in small portions. Self-Validation: The solution will turn yellow/orange, indicating the successful formation of the Lewis acid-phenol complex.

- **Acylation:** Add 12.4 g (0.11 mol) of chloroacetyl chloride dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent uncontrolled exothermic polymerization or polyacylation.
- **Thermal Activation:** Remove the ice bath and gradually warm the mixture to room temperature, then heat to reflux (approx. 40°C for DCM, 80°C for DCE) for 4-6 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1) until the o-cresol spot is entirely consumed.
- **Quenching & Workup:** Carefully pour the cooled reaction mixture over 200 g of crushed ice containing 20 mL of concentrated HCl to decompose the aluminum complex. Extract the aqueous layer with DCM (3 x 50 mL).
- **Purification:** Wash the combined organic layers with saturated NaHCO

and brine, dry over anhydrous Na

SO

, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography or recrystallization from ethanol to yield the pure

-chloro ketone.

## Reactivity and Applications in Drug Development

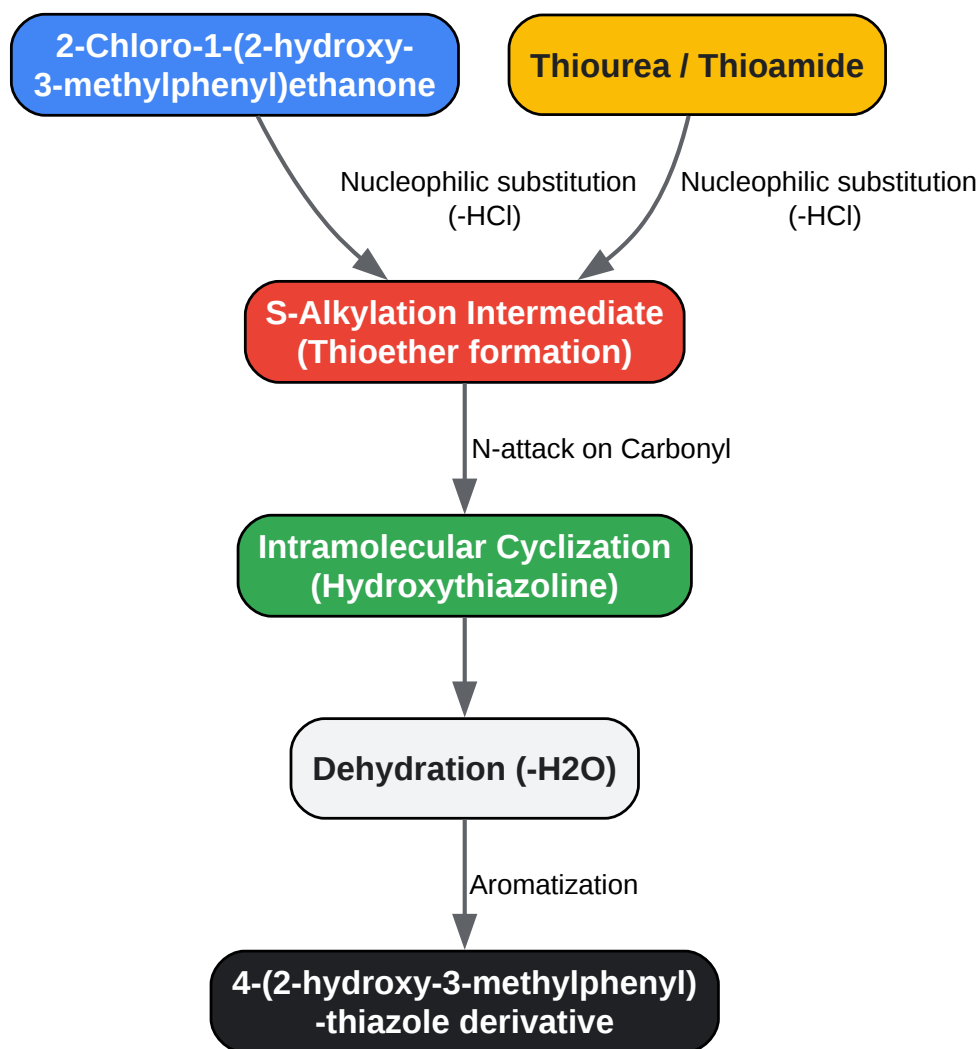
The

-chloro ketone moiety is a privileged functional group in medicinal chemistry. **2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone** is predominantly utilized in the Hantzsch Thiazole Synthesis<sup>[3]</sup>. By reacting this intermediate with various thioamides or thiourea, researchers can rapidly access 2-amino-4-arylthiazole derivatives, which are critical pharmacophores in antimicrobial, anti-inflammatory, and antineoplastic agents.

**Mechanistic Insight:** The reaction initiates via the nucleophilic attack of the sulfur atom from the thioamide onto the highly electrophilic

-carbon of the chloro ketone (S-alkylation). This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline

intermediate. Subsequent dehydration yields the fully aromatized thiazole ring. The ortho-hydroxy group on the phenyl ring can further participate in downstream intramolecular cyclizations or serve as a hydrogen bond donor in target-ligand interactions within biological systems.



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Mechanism of the Hantzsch Thiazole Synthesis utilizing the alpha-chloro ketone intermediate.

## Analytical Characterization Standards

To verify the structural integrity of the synthesized CAS 75717-51-0, the following spectroscopic benchmarks should be met:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): A sharp singlet around 4.70 ppm integrating for 2 protons corresponds to the -CH<sub>2</sub>-Cl group. The aromatic protons will appear as a characteristic AMX or ABX system between 6.80 - 7.60 ppm. The strongly hydrogen-bonded phenolic -OH typically appears downfield as a broad singlet > 11.0 ppm.
- IR (KBr pellet): A strong carbonyl (C=O) stretching frequency around 1640-1650 cm<sup>-1</sup> (shifted to lower wavenumbers due to intramolecular hydrogen bonding with the ortho-OH). A broad O-H stretch is observed at 3200-3400 cm<sup>-1</sup>, and the C-Cl stretch appears near 750 cm<sup>-1</sup>.
- Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]<sup>+</sup> is expected at m/z 185.0, with a characteristic M+2 isotope peak at m/z 187.0 in a 3:1 ratio, confirming the presence of a single chlorine atom[4].

## References

- National Center for Biotechnology Information. "2-Chloro-1-(4-methoxyphenyl)ethanone | C<sub>9</sub>H<sub>9</sub>ClO<sub>2</sub> | CID 237806 - PubChem" PubChem Database. Available at:[\[Link\]](#)
- American Chemical Society. "Synthesis and Biological Evaluation of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents" Journal of Medicinal Chemistry. Available at:[\[Link\]](#)

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